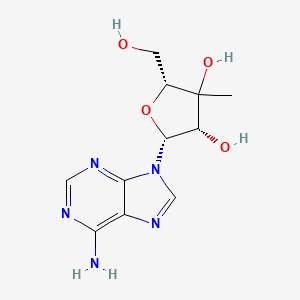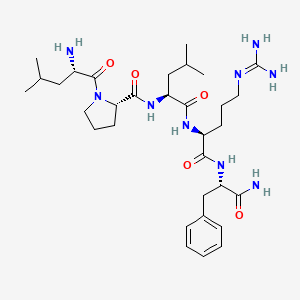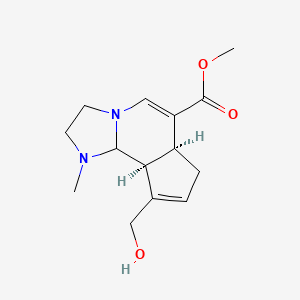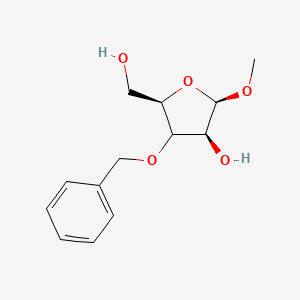
(2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-ol is a chiral molecule with a complex structure. It belongs to the class of oxolanes, which are five-membered ring compounds containing an oxygen atom. This compound is characterized by the presence of hydroxymethyl, methoxy, and phenylmethoxy groups attached to the oxolane ring. The stereochemistry of the molecule is defined by the (2R,3S,5R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-ol can be achieved through several synthetic routes. One common method involves the use of a chiral starting material, such as a chiral diol, which undergoes a series of reactions to form the desired oxolane ring. The key steps in the synthesis include:
Protection of Hydroxyl Groups: The hydroxyl groups of the chiral diol are protected using suitable protecting groups, such as silyl ethers or acetals.
Formation of the Oxolane Ring: The protected diol undergoes cyclization to form the oxolane ring. This step may involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the ring closure.
Introduction of Substituents: The hydroxymethyl, methoxy, and phenylmethoxy groups are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include methanol, benzyl chloride, and sodium hydride.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the desired stereochemistry and purity of the product. Common techniques used in industrial production include:
Automated Synthesis: Automated synthesis platforms are used to perform the reactions in a controlled and reproducible manner.
Chromatographic Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product and remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or pyridinium chlorochromate.
Reduction: The oxolane ring can be reduced to form a tetrahydrofuran derivative using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sodium methoxide and benzyl bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, benzyl bromide, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and asymmetric synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and the development of enzyme inhibitors. Its structural features allow it to mimic natural substrates and bind to specific enzyme active sites.
Medicine: It has potential applications in drug discovery and development. The compound’s ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Wirkmechanismus
The mechanism of action of (2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl, methoxy, and phenylmethoxy groups allow it to form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate binding.
Receptors: It can interact with cell surface receptors and modulate signal transduction pathways.
Proteins: The compound can bind to specific proteins and alter their conformation and function.
Vergleich Mit ähnlichen Verbindungen
(2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-ol can be compared with other similar compounds, such as:
(2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-methylmethoxyoxolan-3-ol: This compound has a methylmethoxy group instead of a phenylmethoxy group. The presence of the phenyl group in this compound provides additional hydrophobic interactions and may enhance its binding affinity to certain targets.
(2R,3S,5R)-5-(hydroxymethyl)-2-ethoxy-4-phenylmethoxyoxolan-3-ol: This compound has an ethoxy group instead of a methoxy group. The ethoxy group may affect the compound’s solubility and reactivity compared to the methoxy group.
(2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-one: This compound has a ketone group instead of a hydroxyl group. The presence of the ketone group may alter the compound’s reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C13H18O5 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-ol |
InChI |
InChI=1S/C13H18O5/c1-16-13-11(15)12(10(7-14)18-13)17-8-9-5-3-2-4-6-9/h2-6,10-15H,7-8H2,1H3/t10-,11+,12?,13-/m1/s1 |
InChI-Schlüssel |
NBVZHEHFHYANST-ZGVCCVRISA-N |
Isomerische SMILES |
CO[C@H]1[C@H](C([C@H](O1)CO)OCC2=CC=CC=C2)O |
Kanonische SMILES |
COC1C(C(C(O1)CO)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


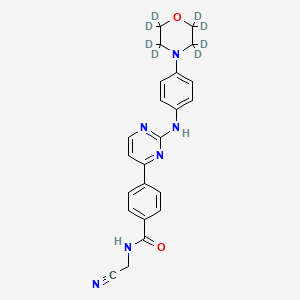

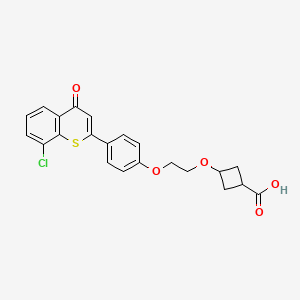
![1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B12404954.png)

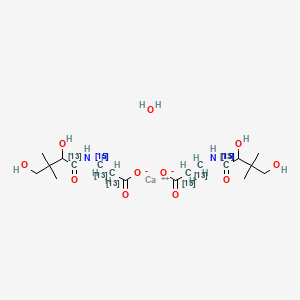
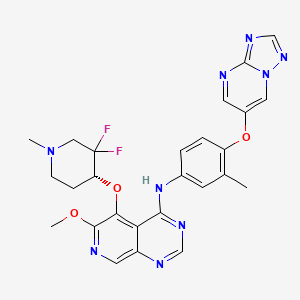

![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)
